molecular formula C15H14N4O2 B8646540 1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B8646540
M. Wt: 282.30 g/mol
InChI Key: PBRNAFCVYDLODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-YL)-6-(pyridin-4-YL)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H14N4O2/c1-9(2)19-14-12(8-17-19)11(15(20)21)7-13(18-14)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,20,21)

InChI Key

PBRNAFCVYDLODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as described for intermediate 58 using ethyl 1-(1-methylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (100 mg, 0.322 mmol), ethanol (4 mL), THF (0.8 mL), and sodium hydroxide (0.537 mL, 1.611 mmol). The final product was collected as 88 mg (97%). LCMS E-S (M+H)=283.2. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.58 (d, J=6.4 Hz, 6H), 5.40 (m, 1H), 8.25 (d, J=5.6 Hz, 2H), 8.32 (s, 1H), 8.44 (s, 1H), 8.79 (d, J=5.6 Hz, 2H), 14.12 (br. s., 1H).
[Compound]
Name
intermediate 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-(1-methylethyl)-6-(4-pyridinyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.537 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.